205640-90-0

GPCR Pharmacology Receptor Binding Selectivity Profile

Researchers requiring robust dual OX1/OX2 activation face inconsistency with Orexin B, which lacks OX1 affinity and fails to stimulate feeding or wakefulness. Orexin A is the only endogenous agonist with balanced high affinity for both receptors (Ki: 20 nM OX1, 38 nM OX2), ensuring reliable co-activation in sleep, feeding, and pain models. - Balanced affinity: drives consistent feeding, wakefulness, and antinociception. - Validated in vivo: proven positive control for rodent behavioral studies. - Supply reliability: ≥95% HPLC purity, lyophilized, 36-month stability at -20°C, soluble in water (~1 mg/mL).

Molecular Formula C₁₅₂H₂₄₃N₄₇O₄₄S₄
Molecular Weight 3561.1
CAS No. 205640-90-0
Cat. No. B612333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name205640-90-0
CAS205640-90-0
Molecular FormulaC₁₅₂H₂₄₃N₄₇O₄₄S₄
Molecular Weight3561.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orexin A: Dual Orexin Receptor Agonist


CAS 205640-90-0, also known as Orexin A (human, rat, mouse) or Hypocretin-1, is an endogenous 33-amino acid excitatory neuropeptide that functions as a high-affinity agonist at both orexin-1 (OX1) and orexin-2 (OX2) G protein-coupled receptors [1]. It is a critical regulator of diverse central and peripheral processes, including the sleep-wake cycle, feeding behavior, energy homeostasis, and nociception . The compound is supplied as a lyophilized powder with a typical purity of ≥95% (HPLC) and a molecular weight of approximately 3561.1 g/mol .

Orexin A vs Orexin B: Critical Differences


Substituting Orexin A with its in-class analog, Orexin B, or other orexin receptor modulators, is not scientifically valid due to critical differences in receptor selectivity and in vivo efficacy. While Orexin B displays a 10- to 100-fold lower affinity for the OX1 receptor, Orexin A exhibits high affinity for both OX1 and OX2 receptors, leading to distinct and non-redundant physiological outcomes [1]. This fundamental difference in receptor binding translates to a divergence in functional effects: Orexin A reliably stimulates food intake and wakefulness in vivo, whereas Orexin B shows little to no effect in these same models [2][3]. The quantitative evidence below details these specific, comparator-based differentiators that are crucial for experimental design and procurement decisions.

Quantitative Evidence: Orexin A vs Orexin B


Superior OX1 and OX2 Binding Affinity

Orexin A demonstrates high, balanced affinity for both orexin receptors, whereas Orexin B is highly selective for OX2. In radioligand binding assays, Orexin A has Ki values of 20 nM (OX1) and 38 nM (OX2). In stark contrast, Orexin B has a Ki of 420 nM for OX1, a 21-fold lower affinity, while maintaining a comparable Ki of 36 nM for OX2 [1].

GPCR Pharmacology Receptor Binding Selectivity Profile

In Vivo Orexigenic Activity

In a direct comparative study, intracerebroventricular (ICV) administration of Orexin A (23.4 nmol) reliably increased feeding in satiated rats and prolonged feeding in fasted rats. Conversely, the same study reported that Orexin B had no effect on feeding behavior [1]. This finding is further corroborated in a primate model, where ICV Orexin A (10 or 20 µg) decreased food intake, while Orexin B at doses up to 100 µg did not alter intake relative to vehicle [2].

In Vivo Pharmacology Feeding Behavior Orexigenic Peptide

Antinociceptive Efficacy in Pain Models

A comprehensive comparative study evaluated the antinociceptive effects of Orexin A and Orexin B across four distinct pain assays (thermal, mechanical, and chemical) in mice. The antinociceptive effects of Orexin A were consistently and significantly more remarkable than those of Orexin B following both intracerebroventricular (i.c.v.) and intrathecal (i.t.) administration [1]. A review of the field also concludes that the antinociceptive effect of Orexin A is comparable to opioids, whereas Orexin B is less effective or ineffective, an effect primarily mediated through OX1 receptors [2].

Pain Research Antinociception Analgesic Peptide

Stability and Solubility Profile

Procurement decisions must account for compound handling properties that impact experimental workflow and reproducibility. Orexin A (205640-90-0) is supplied as a lyophilized powder that is stable for 36 months when stored at -20°C and kept desiccated [1]. It demonstrates a well-characterized solubility profile, dissolving to a concentration of 1.00-1.04 mg/mL in both water and 1% acetic acid, forming a clear, colorless solution . These parameters are consistently reported by multiple vendors, providing assurance of reliable reconstitution and long-term storage.

Compound Handling Stability Solubility

Optimal Applications for Orexin A


Dual Agonist in GPCR Pharmacology

Use Orexin A (205640-90-0) as the standard tool for experiments requiring simultaneous, high-affinity activation of both OX1 and OX2 receptors. Its balanced Ki values (20 nM for OX1, 38 nM for OX2) make it the only endogenous ligand suitable for investigating pathways that rely on co-activation of both receptors . The use of Orexin B, which is an OX2-selective agonist with 21-fold lower affinity for OX1, is not a valid substitute for this purpose .

Positive Control for Feeding and Wakefulness

Employ Orexin A as a reliable positive control in rodent models of feeding behavior and sleep-wake regulation. Unlike Orexin B, which fails to stimulate feeding or promote wakefulness [1], Orexin A consistently increases food intake in satiated rats and prolongs feeding in fasted rats, while also significantly increasing wakefulness and energy expenditure [1].

OX1-Mediated Analgesia Research Tool

For research into the role of the orexin system in pain modulation, Orexin A is the essential pharmacological agent. It produces a more robust and reliable antinociceptive response than Orexin B across a range of pain models, an effect attributed to its high affinity for the OX1 receptor . This makes it the superior choice for studies focused on OX1-mediated analgesic pathways.

Peptide Handling and Stability Assays

Utilize Orexin A (205640-90-0) in studies where defined compound stability and solubility are paramount for experimental consistency. Its documented stability of 36 months at -20°C and clear solubility profile (1.00-1.04 mg/mL in water) provide a reliable benchmark for reconstitution and long-term storage protocols, minimizing experimental variability due to compound degradation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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